N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline
Brand Name: Vulcanchem
CAS No.: 338407-51-5
VCID: VC5837474
InChI: InChI=1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+
SMILES: C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Molecular Formula: C14H11ClN2O4S
Molecular Weight: 338.76

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline

CAS No.: 338407-51-5

Cat. No.: VC5837474

Molecular Formula: C14H11ClN2O4S

Molecular Weight: 338.76

* For research use only. Not for human or veterinary use.

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline - 338407-51-5

Specification

CAS No. 338407-51-5
Molecular Formula C14H11ClN2O4S
Molecular Weight 338.76
IUPAC Name N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline
Standard InChI InChI=1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+
Standard InChI Key CZWRRVDCGVTRPU-GXDHUFHOSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline belongs to the class of nitrovinyl sulfones, distinguished by its E-configuration at the ethenyl bridge. The molecule comprises three key moieties:

  • Benzenesulfonyl group: A phenyl ring attached to a sulfonyl group (SO2-\text{SO}_2-), enhancing electrophilicity and stability.

  • Nitroethenyl group: A nitro (NO2-\text{NO}_2) substituent on the ethenyl carbon, enabling redox reactivity.

  • 3-Chloroaniline: An aniline derivative with a chlorine atom at the meta position, influencing electronic and steric properties.

The stereochemistry is confirmed by the Standard InChIKey (CZWRRVDCGVTRPU-GXDHUFHOSA-N), which encodes the spatial arrangement of atoms. The SMILES string (C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)N+[O-]) further illustrates the connectivity and functional group placement.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
CAS No.338407-51-5
Molecular FormulaC14H11ClN2O4S\text{C}_{14}\text{H}_{11}\text{ClN}_2\text{O}_4\text{S}
Molecular Weight338.76 g/mol
IUPAC NameN-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline
XLogP3-AA~4.1 (estimated)
Topological Polar Surface Area100 Ų

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline involves a two-step protocol optimized for yield and purity:

Step 1: Sulfonylation of Nitroethylene
Benzene sulfonyl chloride reacts with nitroethylene under basic conditions (e.g., pyridine) to form the sulfonylated intermediate. Temperature control (<0°C) prevents side reactions such as polymerization.

Step 2: Condensation with 3-Chloroaniline
The sulfonylated nitroethylene undergoes a Michael addition with 3-chloroaniline in anhydrous tetrahydrofuran (THF). The reaction is stereoselective, favoring the E-isomer due to steric hindrance from the sulfonyl group.

Critical Parameters:

  • Temperature: Maintained at −20°C during condensation to suppress byproducts.

  • Solvent: THF ensures solubility of both reactants.

  • Catalyst: Triethylamine (1 eq.) accelerates the reaction.

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving yields >75%.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The nitro group is reduced intracellularly to reactive nitrogen species (RNS), disrupting microbial membranes and DNA.

Hazard TypePrecautionary Measures
Acute Toxicity (Oral)Use gloves and fume hood.
Skin CorrosionWear nitrile gloves and lab coat.
Environmental HazardAvoid aquatic release.

Comparative Analysis with Structural Analogs

N-[(E)-2-(Benzenesulfonyl)-2-Nitroethenyl]-4-Chloroaniline

The 4-chloro isomer (CAS No. 338397-49-2) exhibits distinct biological behavior due to altered electronic effects:

  • Reduced antimicrobial potency (MIC >128 µg/mL for S. aureus).

  • Higher logP (4.5 vs. 4.1), increasing blood-brain barrier permeability .

Future Directions and Applications

Drug Development

Structural modifications targeting the nitro group (e.g., replacement with trifluoromethyl) could mitigate toxicity while retaining efficacy.

Material Science

The sulfonyl moiety’s electron-withdrawing properties make this compound a candidate for conductive polymers in organic electronics.

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